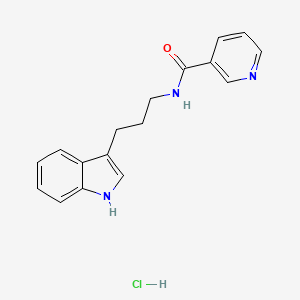![molecular formula C23H29N5 B14452488 N-(2,9-dimethyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)-N',N'-diethylpropane-1,3-diamine CAS No. 73323-33-8](/img/structure/B14452488.png)
N-(2,9-dimethyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)-N',N'-diethylpropane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,9-dimethyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)-N’,N’-diethylpropane-1,3-diamine is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a tetracyclic core with multiple nitrogen atoms, making it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,9-dimethyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)-N’,N’-diethylpropane-1,3-diamine involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the Tetracyclic Core: This step involves the cyclization of precursor molecules under specific conditions, such as high temperature and the presence of catalysts.
Introduction of Nitrogen Atoms: Nitrogen atoms are incorporated into the structure through reactions with amines or other nitrogen-containing reagents.
Functionalization: The final step involves the addition of functional groups, such as the diethylpropane-1,3-diamine moiety, to the tetracyclic core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,9-dimethyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)-N’,N’-diethylpropane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
N-(2,9-dimethyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)-N’,N’-diethylpropane-1,3-diamine has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a catalyst in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(2,9-dimethyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)-N’,N’-diethylpropane-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2,9-diphenyl-17[lambda]6-thiatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)-N’,N’-diethylpropane-1,3-diamine
- **14,15-dimethyl-11-(trifluoromethyl)-13,15,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,10,12(16),13-heptaene
Uniqueness
N-(2,9-dimethyl-6,13,17-triazatetracyclo[87003,8011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)-N’,N’-diethylpropane-1,3-diamine stands out due to its unique tetracyclic structure and the presence of multiple nitrogen atoms
Propriétés
Numéro CAS |
73323-33-8 |
|---|---|
Formule moléculaire |
C23H29N5 |
Poids moléculaire |
375.5 g/mol |
Nom IUPAC |
N-(2,9-dimethyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)-N',N'-diethylpropane-1,3-diamine |
InChI |
InChI=1S/C23H29N5/c1-5-28(6-2)13-7-10-25-23-21-16(4)20-18-14-24-11-9-19(18)27-22(20)15(3)17(21)8-12-26-23/h8-9,11-12,14,27H,5-7,10,13H2,1-4H3,(H,25,26) |
Clé InChI |
LKRRNQQFDSLVKT-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCNC1=NC=CC2=C(C3=C(C(=C21)C)C4=C(N3)C=CN=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


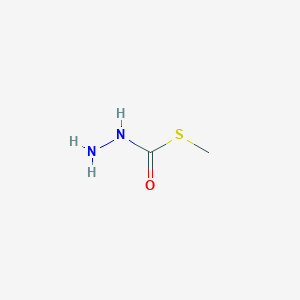
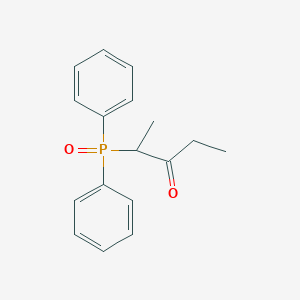

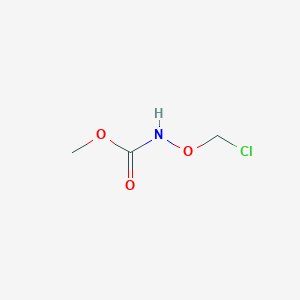
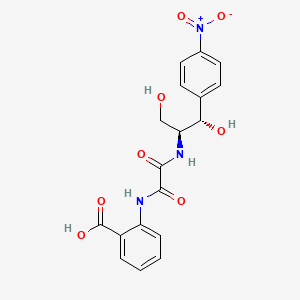
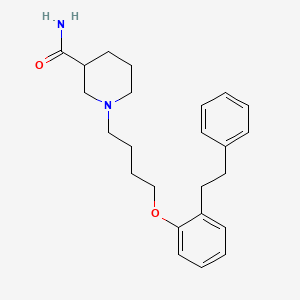
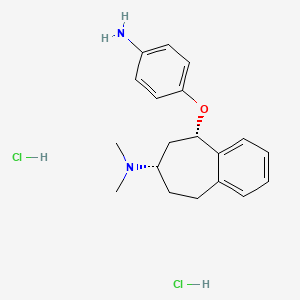

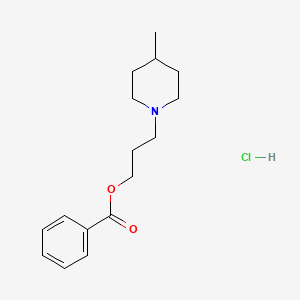
![N,N-Dimethyl-4-[2-(5-methyl-1,3-benzoxazol-2-yl)ethenyl]aniline](/img/structure/B14452454.png)

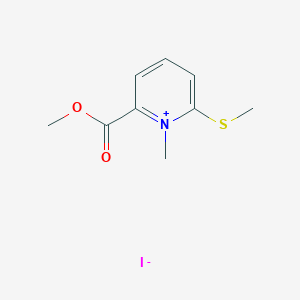
![Carbonic acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl ethyl ester](/img/structure/B14452476.png)
